tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate” is a complex organic compound. It contains a thiadiazole derivative, which is known to inhibit the corrosion of brass in sea water samples .
Synthesis Analysis
The synthesis of this compound could involve several steps. The thiadiazole derivative, 2-Amino-5-tert-butyl-1,3,4-thiadiazole, could be synthesized separately . Tert-butyl carbamate could also be synthesized separately, possibly through a palladium-catalyzed cross-coupling reaction . These two components could then be combined to form the final compound .Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes a thiadiazole ring and a carbamate group. The thiadiazole ring includes a five-membered ring with two nitrogen atoms and one sulfur atom . The carbamate group includes a carbonyl (C=O) group and an amine (NH2) group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to its structure. The thiadiazole ring and the carbamate group could both participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the thiadiazole ring and the carbamate group could influence its properties .Scientific Research Applications
1. Structural Analysis and Bond Interactions
- A New Precursor of 1,3,4‐Thiadiazolesulfonamides :
- The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, a derivative of 1,3,4-thiadiazole related to sulfonamides, was studied for its bond lengths and angles, indicating strong interaction between the sulfonyl group and the thiadiazole ring (Pedregosa et al., 1996).
2. Crystallographic Studies
- Synthetic and Crystallographic Studies of Carbamate Derivatives :
- The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized through single crystal X-ray diffraction studies, providing insights into its crystalline structure and molecular conformation (Kant et al., 2015).
3. Synthetic Methods
- Rapid Synthetic Methods for Biologically Active Compounds :
- Research on tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib, established a rapid synthetic method with a high total yield (Zhao et al., 2017).
4. Insecticidal Activity
- Insecticidal Activity of N-tert-butyl-N,N'-diacylhydrazines :
- A study on N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazole revealed good insecticidal activities against certain pests, highlighting the potential of thiadiazoles in novel pesticide development (Wang et al., 2011).
5. Antibacterial Properties
- Synthesis and Antibacterial Properties of Thiadiazolotriazin-4-ones :
- Novel 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones demonstrated moderate mosquito-larvicidal and antibacterial activities, suggesting their use as drug candidates for bacterial pathogens (Castelino et al., 2014).
6. Electronic and Photoluminescent Properties
- Investigation of Bipolar Materials for TADF Emission :
- Research on bipolar materials, including compounds with tert-butyl phenyl thiadiazole, for thermally activated delayed fluorescence (TADF) in electronic devices, indicated their potential in enhancing device efficiency and performance (Zhang et al., 2017).
7. Organic Light Emitting Diodes (OLEDs)
- Luminescent Organic Materials Based on Donor-Acceptor-Donor Compounds :
- A study synthesized and evaluated compounds combining carbazole donors with thiadiazole acceptors, demonstrating their high photoluminescence quantum yield and potential application in OLEDs (Rybakiewicz et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate is currently unknown. The compound is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , which is known to inhibit the corrosion of brass in sea water samples . .
Mode of Action
As a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may share similar chemical properties and interactions
Biochemical Pathways
Given its structural similarity to 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may influence similar biochemical pathways.
Result of Action
As a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may exhibit similar effects.
Properties
IUPAC Name |
tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-9(2,3)15-8(14)11-5-4-6-12-7(10)16-13-6/h4-5H2,1-3H3,(H,11,14)(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFBGYICKLURLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NSC(=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.